Dual Orthogonal Reactive Sites vs. Mono-Functional (4-Nitrophenyl)methanesulfonyl chloride
The target compound (MW 314.54 g/mol) possesses two distinct reactive sites: a methanesulfonyl chloride and an aryl bromide. This is directly contrasted with the widely available (4-Nitrophenyl)methanesulfonyl chloride (MW 235.65 g/mol), which terminates at sulfonamide/sulfonate formation [1]. The presence of the bromine atom in the target compound enables a second, independent synthetic step, such as a Suzuki-Miyaura coupling, to further elaborate the molecular core without needing to install a separate halogen handle [2]. This bifunctionality is also absent in 4-Bromo-2-nitrotoluene, which contains only the aromatic bromide .
| Evidence Dimension | Number of Orthogonal Reactive Sites for Sequential Synthesis |
|---|---|
| Target Compound Data | 2 (Methanesulfonyl chloride + Aryl bromide) |
| Comparator Or Baseline | (4-Nitrophenyl)methanesulfonyl chloride (4025-75-6): 1 site. 4-Bromo-2-nitrotoluene (100-11-8): 1 site. |
| Quantified Difference | Provides a 100% increase in orthogonal reactive handles, enabling a completely different, two-step synthetic strategy. |
| Conditions | Structural analysis based on molecular formula (C7H5BrClNO4S vs. C7H6ClNO4S). |
Why This Matters
For procurement, this single reagent can replace a multi-step sequence of installation and protection/deprotection, saving synthetic steps and cost.
- [1] PubChem Compound Summary CID 2794642, (4-Nitrophenyl)methanesulfonyl chloride. Accessed 2026-04-24. View Source
- [2] Dubbaka, S. R.; Vogel, P. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Org. Lett. 2003, 5 (8), 1031-1034. DOI: 10.1021/ol036131x. View Source
